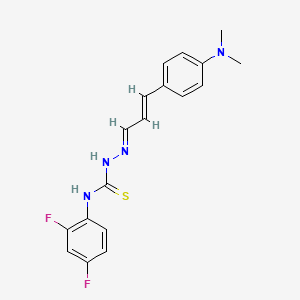

Caii-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18F2N4S |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)-3-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiourea |

InChI |

InChI=1S/C18H18F2N4S/c1-24(2)15-8-5-13(6-9-15)4-3-11-21-23-18(25)22-17-10-7-14(19)12-16(17)20/h3-12H,1-2H3,(H2,22,23,25)/b4-3+,21-11+ |

InChI Key |

OFRJNOJFWAEAIL-QJRDPUHFSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=C(C=C(C=C2)F)F |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Characterization of Novel Inhibitor Binding to Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to characterize the binding affinity and kinetics of novel inhibitors to Human Carbonic Anhydrase II (CAII), a well-established therapeutic target. Due to the absence of publicly available information for a compound specifically designated "Caii-IN-3," this document will serve as a procedural blueprint for the characterization of any novel CAII inhibitor. We will delve into the experimental protocols for key biophysical assays, present data in a structured format, and visualize the workflows for clarity.

I. Introduction to Carbonic Anhydrase II Inhibition

Human Carbonic Anhydrase II is a zinc-containing metalloenzyme that plays a crucial role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Its inhibition is a therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and altitude sickness.[2] The development of novel CAII inhibitors necessitates a thorough characterization of their binding properties to understand their potency, selectivity, and mechanism of action.[3]

The primary interaction for many CAII inhibitors, particularly the well-studied sulfonamide class, involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[3][4] However, secondary interactions with residues in the active site cavity significantly contribute to the overall binding affinity and selectivity. A comprehensive characterization of a novel inhibitor, therefore, involves determining its binding affinity (K_D_), and the kinetics of its interaction, including the association (k_a_) and dissociation (k_d_) rate constants.

II. Quantitative Analysis of Inhibitor Binding

The binding of a novel inhibitor to CAII can be quantified using various biophysical techniques. The choice of method often depends on the stage of drug discovery, from high-throughput screening of large compound libraries to in-depth characterization of lead candidates.

Table 1: Representative Binding Data for Known CAII Inhibitors

The following table summarizes the binding parameters for several well-characterized CAII inhibitors, providing a reference for the expected range of values for a potent inhibitor. This data is typically obtained using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

| Inhibitor | Technique | K_D_ (nM) | k_a_ (M⁻¹s⁻¹) | k_d_ (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Acetazolamide | SPR | 12.5 | 1.2 x 10⁶ | 1.5 x 10⁻² | - | - |

| 4-Carboxybenzenesulfonamide | SPR | 50.0 | 3.2 x 10⁵ | 1.6 x 10⁻² | - | - |

| Sulfanilamide | SPR | 260.0 | 1.1 x 10⁴ | 2.9 x 10⁻³ | - | - |

| Sulpiride | SPR | 34,000 | 5.2 x 10¹ | 1.8 x 10⁻³ | - | - |

| Compound 1 (Diarylpyrazole sulfonamide) | SPR | 6 ± 4 | - | - | - | - |

| Compound 3 (Diarylpyrazole sulfonamide) | SPR | 299 ± 25 | - | - | - | - |

| Acetazolamide | ITC | - | - | - | -13.5 ± 1.1 | - |

Note: Data compiled from various sources. K_D_ (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. k_a_ (association rate constant) and k_d_ (dissociation rate constant) describe the kinetics of the binding event. ΔH (enthalpy) and -TΔS (entropy) are thermodynamic parameters that provide insight into the forces driving the binding interaction.

III. Experimental Protocols

A thorough characterization of a novel inhibitor's binding to CAII typically involves a combination of techniques to obtain a complete picture of the interaction.

A. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_D_), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.

Experimental Protocol for ITC:

-

Sample Preparation:

-

Recombinant human CAII is extensively dialyzed against the desired assay buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4).

-

The novel inhibitor is dissolved in the final dialysis buffer to ensure a perfect match, minimizing heats of dilution.

-

The concentrations of both CAII and the inhibitor are determined accurately using a reliable method (e.g., UV-Vis spectroscopy for the protein).

-

-

ITC Instrument Setup:

-

The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature (typically 25°C).

-

The sample cell is loaded with a solution of CAII (typically 10-50 µM).

-

The injection syringe is filled with a solution of the inhibitor at a concentration 10-20 times that of the CAII in the cell.

-

-

Titration:

-

A series of small injections (e.g., 2 µL) of the inhibitor solution are made into the sample cell containing CAII.

-

The heat change associated with each injection is measured.

-

The injections are continued until the binding sites on the CAII are saturated, and no further significant heat change is observed.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the K_D_, n, and ΔH.

-

The change in entropy (ΔS) is calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(K_A_), where K_A_ = 1/K_D_.

-

B. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is particularly well-suited for determining the kinetics of binding, providing both the association (k_a_) and dissociation (k_d_) rate constants, from which the dissociation constant (K_D_) can be calculated (K_D_ = k_d_/k_a_).

Experimental Protocol for SPR:

-

Sensor Chip Preparation and Ligand Immobilization:

-

A suitable sensor chip (e.g., a CM5 sensor chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

A solution of CAII (the ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface, leading to covalent immobilization of the protein.

-

Any remaining active esters on the surface are deactivated with an injection of ethanolamine.

-

A reference flow cell is prepared in the same manner but without the injection of CAII to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Analyte Binding Analysis:

-

A series of dilutions of the novel inhibitor (the analyte) are prepared in a suitable running buffer (e.g., PBS with 0.05% Tween 20).

-

The inhibitor solutions are injected over both the CAII-immobilized and reference flow cells at a constant flow rate.

-

The binding response, measured in response units (RU), is monitored in real-time as the inhibitor associates with the immobilized CAII.

-

-

Dissociation and Regeneration:

-

After the association phase, the flow is switched back to the running buffer to monitor the dissociation of the inhibitor from the CAII surface.

-

If necessary, a regeneration solution (e.g., a short pulse of a low pH buffer) is injected to remove any remaining bound inhibitor, preparing the surface for the next injection.

-

-

Data Analysis:

-

The sensorgrams (plots of RU versus time) from the reference flow cell are subtracted from the sensorgrams from the CAII-immobilized flow cell to obtain the specific binding response.

-

The association and dissociation phases of the resulting sensorgrams are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the k_a_ and k_d_ values.

-

The K_D_ is then calculated from the ratio of k_d_ to k_a_.

-

IV. Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for ITC and SPR.

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

V. Conclusion

The characterization of a novel inhibitor's binding affinity and kinetics for Carbonic Anhydrase II is a critical step in the drug discovery process. By employing techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance, researchers can obtain detailed quantitative data that informs on the inhibitor's potency and mechanism of action. The protocols and workflows outlined in this guide provide a robust framework for the comprehensive evaluation of new chemical entities targeting CAII, facilitating the development of more effective and selective therapeutics.

References

- 1. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Discovery and Synthesis of Caii-IN-3: A Potent Carbonic Anhydrase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Caii-IN-3, a potent inhibitor of Carbonic Anhydrase II (CA-II). This compound, identified as compound 3h in the primary literature, is a cinnamaldehyde-clubbed thiosemicarbazone derivative with a half-maximal inhibitory concentration (IC50) of 13.4 µM.[1] This document details the experimental protocols for its synthesis and its in vitro inhibition assay. Furthermore, it presents a summary of the inhibitory activities of a series of related compounds and illustrates the key signaling pathway of CA-II. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction to Carbonic Anhydrase II

Carbonic Anhydrase II (CA-II) is a ubiquitous zinc-containing metalloenzyme that plays a critical role in numerous physiological processes.[2][3] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This reaction is fundamental to maintaining acid-base balance, respiration, ion transport, and bone resorption.[2] Dysregulation of CA-II activity has been implicated in various pathological conditions, including glaucoma, osteopetrosis, renal tubular acidosis, and certain types of cancer. Consequently, the development of potent and selective CA-II inhibitors is a significant area of interest in medicinal chemistry.

Discovery of this compound

This compound (compound 3h ) was developed as part of a study focused on the synthesis and biological evaluation of a series of cinnamaldehyde-clubbed thiosemicarbazone derivatives as potential Carbonic Anhydrase II inhibitors. The rationale behind the design of these compounds was to combine the pharmacophoric features of cinnamaldehyde and thiosemicarbazone, both of which have demonstrated a wide range of biological activities. The synthesized compounds were evaluated for their ability to inhibit bovine CA-II, leading to the identification of several potent inhibitors, including this compound.

Quantitative Data: Inhibitory Activity

The inhibitory potential of this compound and its analogues against bovine Carbonic Anhydrase II was determined, with Acetazolamide used as a standard inhibitor. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are summarized in the table below.

| Compound ID | Structure/Substituent | IC50 (µM) ± SEM |

| This compound (3h) | 2,4-difluorophenyl | 13.4 ± 0.52 |

| 3g | 4-fluorophenyl | 12.1 ± 1.01 |

| 3n | 4-fluorobenzyl | 10.3 ± 0.62 |

| Acetazolamide | Standard | 18.2 ± 0.43 |

Data sourced from Rasool A, et al. Scientific Reports. 2022.

Experimental Protocols

General Synthesis of Cinnamaldehyde-Clubbed Thiosemicarbazones (3a-q)

The synthesis of this compound and its analogues was achieved through a one-pot condensation reaction.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Procedure: A mixture of an appropriate thiosemicarbazide (in the case of this compound, 2,4-difluorophenylthiosemicarbazide) (5 mmol) and 4-(dimethylamino)-cinnamaldehyde (5 mmol) was refluxed in 10 mL of methanol. A catalytic amount of glacial acetic acid was added to the reaction mixture. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled, and the resulting solid product was filtered, washed with water and then ethanol, and subsequently dried. The crude product was purified by recrystallization from ethanol to yield the pure thiosemicarbazone derivative.

Carbonic Anhydrase II Inhibition Assay

The inhibitory activity of this compound against bovine CA-II was evaluated using a spectrophotometric method. This assay is based on the esterase activity of CA-II, which catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to 4-nitrophenol.

Experimental Workflow for CA-II Inhibition Assay

Caption: Workflow for CA-II inhibition assay.

Procedure: The assay was performed in a 96-well microplate. Each well contained a total volume of 200 µL, consisting of 140 µL of HEPES-Tris buffer (pH 7.4), 20 µL of bovine CA-II solution (0.1 mg/mL in buffer), and 20 µL of the test compound (this compound or other analogues) dissolved in DMSO. The mixture was pre-incubated for 15 minutes at 25°C. The enzymatic reaction was initiated by the addition of 20 µL of 4-nitrophenyl acetate (p-NPA) substrate solution (0.7 mM in methanol). The change in absorbance at 400 nm was monitored for 30 minutes using a microplate reader. The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (containing DMSO instead of the inhibitor). The IC50 values were then determined from the dose-response curves.

Signaling Pathway of Carbonic Anhydrase II

The primary function of Carbonic Anhydrase II is the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This catalytic activity is crucial for maintaining pH homeostasis in various tissues and cellular compartments. The protons and bicarbonate ions produced by CA-II can influence the activity of various ion transporters and other pH-sensitive proteins, thereby impacting downstream signaling events.

Catalytic Mechanism and Physiological Role of Carbonic Anhydrase II

Caption: CA-II catalytic cycle and its inhibition.

The inhibition of CA-II by compounds like this compound directly blocks this catalytic cycle, leading to a disruption of the normal physiological processes that depend on the rapid availability of protons and bicarbonate ions. This mechanism of action is the basis for the therapeutic applications of CA inhibitors in conditions such as glaucoma, where reducing the secretion of aqueous humor (a process dependent on bicarbonate transport) can lower intraocular pressure.

Conclusion

This compound is a potent inhibitor of Carbonic Anhydrase II, discovered through the systematic synthesis and evaluation of cinnamaldehyde-clubbed thiosemicarbazones. This technical guide has provided a detailed account of its synthesis, a robust protocol for assessing its inhibitory activity, and a summary of its potency in relation to other analogues. The elucidation of the CA-II signaling pathway and its inhibition provides a clear rationale for the therapeutic potential of this class of compounds. The information presented herein serves as a valuable resource for further research and development of novel Carbonic Anhydrase inhibitors.

References

The Structure-Activity Relationship of Carbonic Anhydrase II Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of inhibitors targeting Carbonic Anhydrase II (CAII), a ubiquitous zinc-containing metalloenzyme critical to a wide range of physiological processes.[1] Dysregulation of CAII activity is implicated in various pathologies, making it a significant therapeutic target. This document details the SAR of both classical sulfonamide and emerging non-sulfonamide inhibitors, provides detailed experimental protocols for key assays, and visualizes the enzyme's role in cellular signaling.

Core Concepts in CAII Inhibition

The catalytic mechanism of CAII involves the hydration of carbon dioxide to bicarbonate and a proton, a reaction facilitated by a zinc ion (Zn²⁺) coordinated by three histidine residues in the enzyme's active site.[1] The primary mechanism of inhibition for the most established class of inhibitors, the sulfonamides, involves the coordination of the sulfonamide moiety to this active site zinc ion.[2]

Structure-Activity Relationship of CAII Inhibitors

The development of potent and selective CAII inhibitors is guided by understanding how chemical modifications to a core scaffold affect its binding affinity and inhibitory activity. This relationship is explored through two main classes of inhibitors.

Sulfonamide-Based Inhibitors

The cornerstone of CAII inhibitor design has been the benzenesulfonamide scaffold. The unsubstituted sulfonamide group is crucial for potent inhibition. Quantitative structure-activity relationship (QSAR) studies have shown that the inhibitory potency of these compounds is largely dependent on the electronic properties of the sulfonamide group, which are influenced by substituents on the aromatic ring.[2]

Key SAR insights for benzenesulfonamide inhibitors include:

-

The Sulfonamide Group: Essential for coordinating with the active site Zn²⁺.

-

Aromatic Ring Substituents: Modifications to the benzene ring can significantly impact potency and selectivity. Electron-withdrawing groups can enhance the acidity of the sulfonamide protons, potentially leading to stronger binding.

-

"Tail" Modifications: Extending moieties from the aromatic ring, often termed the "tail approach," can introduce interactions with residues in the middle and outer rims of the active site, leading to increased affinity and isoform selectivity.[3]

| Compound/Modification | Structure/Modification | IC50/Ki (nM) against CAII | Reference |

| Acetazolamide | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | 12 | |

| Benzenesulfonamide | Unsubstituted | 250 | |

| 4-Carboxybenzenesulfonamide | COOH at para position | 100 | |

| 4-Nitrobenzenesulfonamide | NO₂ at para position | 80 |

Non-Sulfonamide Inhibitors

Limitations of sulfonamide-based drugs, such as off-target effects and poor isoform selectivity, have spurred the development of non-sulfonamide CAII inhibitors. These compounds often employ different zinc-binding groups (ZBGs) and exhibit distinct binding modes.

Coumarins: This class of compounds and their derivatives have shown promising and often selective inhibitory activity against various CA isoforms. Their mechanism can involve the hydrolysis of the coumarin lactone ring to a cis-cinnamic acid derivative, which then coordinates to the active site zinc.

| Compound/Modification | Structure/Modification | IC50/Ki (µM) against CAII | Reference |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | 88 | |

| Coumarin-derivative 3d | Imidazolium salt modification | 88 | |

| Coumarin-derivative 4a | Quaternary ammonium salt modification | >100 | |

| Coumarin-derivative 4b | Quaternary ammonium salt modification | >100 |

Experimental Protocols for Key Assays

The characterization of CAII inhibitors relies on robust and reproducible assays to determine their potency and mechanism of action.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases by directly monitoring the enzyme's physiological reaction.

Principle: A buffered solution containing a pH indicator is rapidly mixed with a CO₂-saturated solution. The CAII-catalyzed hydration of CO₂ to carbonic acid leads to a rapid decrease in pH, which is monitored spectrophotometrically by the change in the indicator's absorbance. The rate of this pH change is proportional to the CAII activity.

Detailed Protocol:

-

Reagent Preparation:

-

Buffer: 20 mM HEPES-NaOH, pH 7.5, containing 0.1 M Na₂SO₄ and 1 mM EDTA.

-

pH Indicator: 0.2 mM phenol red in the above buffer.

-

Enzyme Solution: Purified human recombinant CAII diluted in the buffer to a final concentration of ~10 nM.

-

Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through deionized water for at least 30 minutes at 4°C.

-

Inhibitor Solutions: A series of concentrations of the test inhibitor are prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.

-

-

Instrumentation:

-

A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

-

-

Procedure:

-

The enzyme solution (with or without inhibitor) is placed in one syringe of the stopped-flow apparatus.

-

The CO₂-saturated solution is placed in the other syringe.

-

The two solutions are rapidly mixed in the observation cell.

-

The change in absorbance of the pH indicator is monitored over time (typically at 557 nm for phenol red).

-

The initial rate of the reaction is calculated from the linear phase of the absorbance change.

-

-

Data Analysis:

-

The inhibitory activity is determined by comparing the initial rates in the presence and absence of the inhibitor.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Colorimetric Esterase Assay

This assay provides a simpler, higher-throughput alternative to the stopped-flow method and is based on the promiscuous esterase activity of CAII.

Principle: CAII can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol and acetate. The product, p-nitrophenol, is a chromophore that absorbs light at 405 nm. The rate of increase in absorbance is directly proportional to the esterase activity of CAII.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

-

Enzyme Solution: Purified human recombinant CAII diluted in the assay buffer to a final concentration of ~1 µM.

-

Substrate Solution: 10 mM p-nitrophenyl acetate in acetonitrile.

-

Inhibitor Solutions: A series of concentrations of the test inhibitor prepared in a suitable solvent.

-

-

Instrumentation:

-

A microplate reader capable of kinetic measurements at 405 nm.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, enzyme solution, and inhibitor solution (or solvent for control).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

The rate of reaction is determined from the slope of the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated, and IC50 values are determined as described for the stopped-flow assay.

-

Signaling Pathways and Experimental Workflows

CAII in Intracellular pH Regulation

Carbonic Anhydrase II plays a pivotal role in maintaining intracellular pH (pHi) homeostasis. By rapidly catalyzing the hydration of CO₂, it influences the concentration of bicarbonate and protons, which are key components of the cellular buffering system. This regulation of pHi is crucial for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.

Caption: Role of Carbonic Anhydrase II in intracellular pH regulation.

General Workflow for CAII Inhibitor Screening

The identification of novel CAII inhibitors typically follows a multi-step process, beginning with high-throughput screening and progressing to more detailed characterization of promising candidates.

Caption: A typical workflow for the screening and development of CAII inhibitors.

References

- 1. Tail-Approach-Based Design and Synthesis of Coumarin-Monoterpenes as Carbonic Anhydrase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

Acetazolamide as a Chemical Probe for Carbonic Anhydrase II (CAII) Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Acetazolamide (AZA) as a chemical probe for Carbonic Anhydrase II (CAII), a ubiquitous zinc metalloenzyme critical in physiological processes such as pH homeostasis, CO2 transport, and ion exchange. Acetazolamide is a potent, cell-permeable sulfonamide inhibitor that directly binds to the active site of CAII, making it an invaluable tool for elucidating the enzyme's function in cellular and in vivo contexts.

Data Presentation: Quantitative Profile of Acetazolamide

The following tables summarize the key quantitative data for Acetazolamide's interaction with CAII and other carbonic anhydrase isoforms, providing a clear profile of its potency and selectivity.

| Parameter | Value | Assay Condition | Reference |

| Target | Human Carbonic Anhydrase II (hCAII) | - | - |

| Kᵢ (Inhibition Constant) | 12 nM | Stopped-flow CO₂ hydration assay | [1][2] |

| KᏧ (Dissociation Constant) | 34.7 ± 17.5 nM | [³H]Acetazolamide binding to soluble rat cortical CA | [3] |

| IC₅₀ (Half-maximal Inhibitory Concentration) | 20.0 nM | CO₂ hydration assay | [4] |

Table 1: Binding Affinity and Potency of Acetazolamide for CAII. This table presents the inhibition and dissociation constants of Acetazolamide for CAII, demonstrating its high-affinity binding.

| Isoform | IC₅₀ (nM) | Selectivity (fold vs. hCAII) | Reference |

| hCA I | 250 | 12.5 | [5] |

| hCA II | 12 | 1 | |

| hCA IV | 74 | 6.17 | |

| hCA IX | 25 | 2.08 | |

| hCA XII | 5.8 | 0.48 |

Table 2: Selectivity Profile of Acetazolamide against Human Carbonic Anhydrase Isoforms. This table highlights the inhibitory potency of Acetazolamide against various CA isoforms. While it is a potent inhibitor of CAII, it also exhibits activity against other isoforms.

Mechanism of Action

Acetazolamide functions as a noncompetitive inhibitor of carbonic anhydrase. Its mechanism involves the coordination of the deprotonated sulfonamide group to the zinc ion at the core of the enzyme's active site. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's activity. The inhibition of CAII by Acetazolamide leads to an accumulation of carbonic acid, resulting in a decrease in pH in specific cellular compartments and body fluids.

Experimental Protocols

Detailed methodologies for key experiments to probe CAII function using Acetazolamide are provided below.

Stopped-Flow CO₂ Hydration Assay

This biochemical assay measures the catalytic activity of CAII by monitoring the pH change resulting from the hydration of CO₂.

Principle: The hydration of CO₂ produces H⁺, leading to a pH drop. The rate of this pH change, monitored by a pH indicator, is proportional to the CAII activity. Acetazolamide inhibits this reaction, reducing the rate of pH change.

Materials:

-

Purified recombinant human CAII

-

Acetazolamide stock solution (in DMSO)

-

CO₂-saturated water (prepared by bubbling CO₂ gas into chilled, deionized water)

-

Reaction buffer (e.g., 20 mM Tris, pH 8.3, containing a pH indicator like phenol red)

-

Stopped-flow spectrophotometer

Protocol:

-

Equilibrate the reaction buffer and enzyme solution to the desired temperature (e.g., 25°C).

-

In one syringe of the stopped-flow apparatus, load the reaction buffer containing a known concentration of CAII and varying concentrations of Acetazolamide (or DMSO for control).

-

In the second syringe, load the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes to initiate the reaction.

-

Monitor the change in absorbance of the pH indicator at its λₘₐₓ (e.g., 570 nm for phenol red) over time.

-

Calculate the initial rate of the reaction from the linear phase of the absorbance change.

-

Determine the IC₅₀ value by plotting the initial rates against the logarithm of Acetazolamide concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This thermal stabilization can be detected by heating cells treated with the compound and quantifying the amount of soluble (non-denatured) target protein remaining.

Materials:

-

Cells expressing CAII

-

Acetazolamide stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% NP-40, protease inhibitors)

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)

-

Primary antibody against CAII

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Protocol:

-

Compound Treatment: Treat cultured cells with the desired concentrations of Acetazolamide or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) in a thermocycler, followed by cooling.

-

Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or mechanical disruption.

-

Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Sample Preparation for Western Blot: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

-

Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary anti-CAII antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

-

Data Analysis: Quantify the band intensities for CAII at each temperature. Normalize the data to the intensity at the lowest temperature. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of Acetazolamide indicates target engagement.

In Vivo Studies

Acetazolamide is orally bioavailable and has been extensively studied in vivo. In animal models, such as mice, it is typically administered via oral gavage or intraperitoneal injection. Its effects, including diuresis and reduction of intraocular pressure, are well-documented. Pharmacokinetic studies show that Acetazolamide is not metabolized and is primarily excreted unchanged in the urine, with a half-life of 6-9 hours. These properties make it a reliable probe for studying the systemic and tissue-specific roles of carbonic anhydrases.

Mandatory Visualizations

The following diagrams illustrate key concepts related to CAII function and its investigation using Acetazolamide.

References

- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Publications — CETSA [cetsa.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Acetazolamide dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 5. protocols.io [protocols.io]

An In-depth Technical Guide on the Role of UK-5099 in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular metabolism comprises a complex network of biochemical reactions essential for maintaining cellular homeostasis, energy production, and biosynthesis. A critical control point in this network is the transport of pyruvate, the end product of glycolysis, into the mitochondria. This transport is mediated by the mitochondrial pyruvate carrier (MPC), a protein complex on the inner mitochondrial membrane.[1] By facilitating pyruvate's entry into the mitochondrial matrix, the MPC links cytosolic glycolysis with the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[2][3] Dysregulation of MPC activity has been implicated in various metabolic diseases, including cancer and type 2 diabetes, making it a significant therapeutic target.[1][4]

This guide focuses on UK-5099 (also known as PF-1005023), a potent and specific inhibitor of the MPC. We will delve into its mechanism of action, its quantitative effects on cellular metabolism, detailed experimental protocols for its study, and the downstream consequences of MPC inhibition.

Mechanism of Action

UK-5099 is a cell-permeable α-cyanocinnamate compound that acts as a non-competitive inhibitor of the MPC. It specifically blocks the transport of pyruvate across the inner mitochondrial membrane. This inhibition forces a metabolic shift in cells. By preventing pyruvate from fueling the TCA cycle, UK-5099 decreases mitochondrial respiration and ATP production derived from glucose. Consequently, cells are compelled to rely more heavily on glycolysis for ATP, leading to an increase in glucose consumption and lactate production, a phenomenon often referred to as the Warburg effect. Furthermore, to compensate for the lack of pyruvate-derived carbons in the TCA cycle, cells often increase their uptake and catabolism of alternative fuels, such as glutamine and fatty acids.

Core Signaling Pathway Interruption by UK-5099

Caption: UK-5099 inhibits the Mitochondrial Pyruvate Carrier (MPC), blocking pyruvate entry into the TCA cycle.

Quantitative Data on UK-5099 Activity

The potency of UK-5099 varies across different biological systems. The following table summarizes key quantitative metrics reported in the literature.

| Parameter | Value | System | Reference |

| IC₅₀ | 50 nM | Pyruvate-dependent O₂ consumption in rat heart mitochondria | |

| IC₅₀ | 52.6 ± 8.3 nM | Pyruvate transport in human MPC1L/MPC2 | |

| Kᵢ | 49 µM | Pyruvate transport in Trypanosoma brucei | |

| Kᵢ | 0.1–0.2 µM | Pyruvate transport in rat liver mitochondria | |

| Effective Conc. | 10-100 µM | Inhibition of proliferation in prostate cancer cells | |

| Effective Conc. | 20 µM | Reduction of ATP levels in NSCLC cells |

Experimental Protocols

Investigating the effects of UK-5099 involves a range of standard and specialized cell biology and biochemistry techniques. Below are detailed protocols for key experiments.

1. Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.

-

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

UK-5099 stock solution (in DMSO)

-

Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

-

Seahorse XF Analyzer

-

-

Protocol:

-

Cell Seeding (Day 1):

-

Harvest and count cells.

-

Seed cells in a Seahorse XF microplate at an optimized density (typically 5,000-40,000 cells/well for adherent cells).

-

Incubate overnight in a standard CO₂ incubator.

-

-

Cartridge Hydration (Day 1):

-

Add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge utility plate.

-

Place the sensor cartridge on top and incubate overnight at 37°C in a non-CO₂ incubator.

-

-

Assay Preparation (Day 2):

-

Prepare Seahorse XF assay medium with desired supplements and warm to 37°C. Adjust pH to 7.4.

-

Remove growth medium from cells, wash once with assay medium, and add 180 µL of fresh assay medium.

-

Add UK-5099 to the appropriate wells at the desired final concentration.

-

Incubate the cell plate at 37°C in a non-CO₂ incubator for at least 1 hour.

-

-

Compound Loading:

-

Prepare 10X stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium.

-

Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

-

Seahorse XF Analyzer Run:

-

Start the Seahorse analyzer and calibrate the sensor cartridge.

-

Replace the calibrant plate with the cell plate and start the assay.

-

The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds to determine key parameters of mitochondrial function.

-

-

Seahorse XF Mito Stress Test Workflow

Caption: Workflow for the Seahorse XF Mito Stress Test to analyze metabolic changes induced by UK-5099.

2. Cell Viability Assay (MTT/CellTiter-Glo)

This assay determines the effect of UK-5099 on cell proliferation and cytotoxicity.

-

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

UK-5099 stock solution

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

-

-

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat cells with a serial dilution of UK-5099 for the desired time period (e.g., 24, 48, 72 hours).

-

Add the viability reagent (MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

-

3. Western Blotting

This technique is used to measure changes in the expression or phosphorylation status of key metabolic proteins (e.g., HIF-1α, AMPK) following UK-5099 treatment.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HIF-1α, anti-phospho-AMPK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat cells with UK-5099 for the desired time, then wash with cold PBS.

-

Lyse cells on ice and collect the protein lysate.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply chemiluminescent substrate.

-

Image the blot using a digital imager.

-

Downstream Effects and Therapeutic Implications

The metabolic reprogramming induced by UK-5099 has significant consequences for cellular physiology and presents opportunities for therapeutic intervention.

-

Cancer: Many cancer cells exhibit the Warburg effect, yet still rely on mitochondrial metabolism. By blocking pyruvate entry into the mitochondria, UK-5099 can suppress proliferation and arrest the cell cycle in some cancer types. It can also enhance the stem-like properties of cancer cells and induce resistance to chemotherapy in certain contexts, highlighting the complexity of targeting metabolism. However, this induced reliance on glycolysis can also make cancer cells more susceptible to other treatments, such as radiotherapy.

-

Neurodegenerative Diseases: In neurons, inhibiting the MPC with UK-5099 can be protective against excitotoxic cell death. This occurs because the block in pyruvate metabolism forces neurons to use glutamate as an alternative fuel source, thereby lowering the intracellular pool of this excitatory neurotransmitter and reducing its toxic release.

-

Metabolic Diseases: In the context of type 2 diabetes, inhibiting the MPC in the liver can reduce hepatic gluconeogenesis, leading to improved glucose tolerance. This suggests that MPC inhibitors could be a viable therapeutic strategy for managing hyperglycemia.

Logical Consequences of MPC Inhibition

References

- 1. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Carbonic Anhydrase Inhibition for Studying pH Homeostasis in Cancer Cells

Disclaimer: Information regarding a specific molecule designated "Caii-IN-3" is not available in the public domain as of this writing. This guide will, therefore, focus on the principles and methodologies for studying cancer cell pH homeostasis using a representative, well-characterized carbonic anhydrase (CA) inhibitor that targets isoforms relevant to cancer, such as CAII, CAIX, and CAXII. The data and protocols presented are illustrative and based on established research with inhibitors like the clinical candidate SLC-0111 and other sulfonamide-based inhibitors.

Introduction: The Critical Role of pH Homeostasis in Cancer

Cancer cells exhibit profound metabolic alterations, most notably a reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1] This metabolic shift results in the overproduction of acidic metabolites, primarily lactic acid, leading to significant proton (H+) accumulation. To survive and proliferate in this self-created acidic microenvironment, cancer cells develop robust mechanisms to regulate their intracellular pH (pHi), maintaining it at a neutral or slightly alkaline level (≥7.2) while promoting extracellular acidosis (pHe 6.5-6.9). This reversed pH gradient is a hallmark of solid tumors and is crucial for tumor progression, invasion, metastasis, and resistance to therapy.[2][3]

Key players in this pH regulation are a family of zinc metalloenzymes known as carbonic anhydrases (CAs).[4] This guide explores the use of CA inhibitors as powerful chemical tools to dissect the mechanisms of pH homeostasis in cancer and as potential therapeutic agents.

The Role of Carbonic Anhydrases in Cancer pH Regulation

Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[4] In mammals, several CA isoforms are involved in cancer biology:

-

Cytosolic Isoforms (e.g., CAII): These isoforms are ubiquitously expressed. In cancer cells, CAII can contribute to neutralizing cytosolic H+ by converting bicarbonate, transported into the cell, back into CO2, which can then diffuse out.

-

Transmembrane, Tumor-Associated Isoforms (CAIX and CAXII): These isoforms are of particular interest in oncology. Their expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, via the HIF-1α transcription factor. With their catalytic domains facing the extracellular space, CAIX and CAXII hydrate extracellular CO2, leading to the acidification of the tumor microenvironment. This activity is pivotal for maintaining the reversed pH gradient that favors tumor growth and invasion.

By inhibiting these CA isoforms, researchers can disrupt the delicate pH balance of cancer cells, leading to intracellular acidosis and extracellular alkalization, which in turn can trigger cell death, inhibit proliferation, and potentially re-sensitize tumors to conventional therapies.

Mechanism of Action of Carbonic Anhydrase Inhibitors

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This binding event blocks the access of CO2 and water, thereby inhibiting the catalytic activity. Inhibiting tumor-associated CAs, particularly the extracellular CAIX, leads to several downstream effects:

-

Disruption of the pH Gradient: Inhibition of extracellular CAIX reduces the production of H+ ions in the tumor microenvironment, leading to an increase in extracellular pH (pHe).

-

Intracellular Acidification: The altered gradient and reduced capacity to expel acid equivalents cause an accumulation of protons inside the cancer cell, leading to a drop in intracellular pH (pHi).

-

Inhibition of Proliferation and Metastasis: Intracellular acidosis can halt the cell cycle and induce apoptosis. Furthermore, the normalization of the extracellular pH can reduce the activity of acid-activated proteases involved in extracellular matrix degradation, thus inhibiting invasion and metastasis.

-

Synergy with Chemotherapeutics: Many weakly basic chemotherapeutic drugs (e.g., doxorubicin) are less effective in acidic environments because they become protonated and cannot efficiently cross the cell membrane. By increasing the pHe, CA inhibitors can enhance the uptake and efficacy of these drugs.

Signaling Pathway of CAIX in pH Regulation

Caption: CAIX-mediated acidification of the tumor microenvironment and its inhibition.

Quantitative Data Summary

While specific data for "this compound" is unavailable, the following tables represent the types of quantitative data generated when characterizing a novel carbonic anhydrase inhibitor.

Table 1: Illustrative In Vitro Enzyme Inhibition Data

| Target Isoform | Inhibition Constant (Kᵢ) (nM) | Assay Type |

| hCA I | >10,000 | Stopped-flow CO₂ Hydrase |

| hCA II | 85 | Stopped-flow CO₂ Hydrase |

| hCA IX | 15 | Stopped-flow CO₂ Hydrase |

| hCA XII | 25 | Stopped-flow CO₂ Hydrase |

| Data is hypothetical and for illustrative purposes only. |

Table 2: Illustrative Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) under Normoxia (21% O₂) | IC₅₀ (µM) under Hypoxia (1% O₂) |

| MDA-MB-231 | Breast Cancer | >100 | 25.5 |

| 4T1 | Murine Breast Cancer | >100 | 18.2 |

| HT-29 | Colon Cancer | 85.1 | 12.7 |

| A549 | Lung Cancer | >100 | 45.3 |

| Data is hypothetical and for illustrative purposes only. The increased potency under hypoxia is characteristic of inhibitors targeting hypoxia-inducible CAIX/XII. |

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to study the effects of CA inhibitors on cancer cell pH homeostasis and viability.

Cell Viability and Proliferation Assay (e.g., MTT or SRB Assay)

This protocol assesses the effect of the inhibitor on cancer cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HT-29) in 96-well plates at a density of 3,000-5,000 cells/well. Allow cells to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of the CA inhibitor in appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubation: Incubate the plates for 48-72 hours under either normoxic (21% O₂, 5% CO₂) or hypoxic (1% O₂, 5% CO₂) conditions.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Intracellular pH (pHi) Measurement using BCECF-AM

This protocol measures changes in intracellular pH upon inhibitor treatment.

-

Cell Preparation: Grow cells to 70-80% confluency on glass-bottom dishes.

-

Dye Loading: Wash cells twice with a HEPES-buffered saline solution (HBS). Incubate cells with 2-5 µM of the pH-sensitive fluorescent dye BCECF-AM in HBS for 20-30 minutes at 37°C.

-

Wash and Treatment: Wash cells twice with HBS to remove excess dye. Add HBS containing the CA inhibitor at the desired concentration.

-

Fluorescence Microscopy: Immediately begin acquiring fluorescent images using a fluorescence microscope equipped with a ratiometric imaging system. Excite the dye at two wavelengths (e.g., 490 nm and 440 nm) and capture the emission at ~535 nm.

-

Calibration: At the end of each experiment, generate a calibration curve by exposing the cells to high-K+ buffers of known pH values (e.g., ranging from 6.0 to 8.0) in the presence of the ionophore nigericin (10 µM).

-

Analysis: Calculate the ratio of fluorescence intensity (490nm/440nm). Convert these ratios to pHi values using the calibration curve. Plot pHi as a function of time to observe the effect of the inhibitor.

General Experimental Workflow

Caption: A typical experimental workflow for preclinical evaluation of a CA inhibitor.

Conclusion and Future Directions

The inhibition of tumor-associated carbonic anhydrases presents a compelling strategy for targeting a fundamental aspect of cancer biology: its dysregulated pH homeostasis. By disrupting the ability of cancer cells to manage their acid-base balance, CA inhibitors can effectively reduce tumor growth, metastasis, and chemoresistance. The methodologies outlined in this guide provide a robust framework for researchers to investigate novel CA inhibitors and further elucidate the intricate role of pH in the tumor microenvironment. Future work will likely focus on developing isoform-selective inhibitors to minimize off-target effects and exploring combination therapies where CA inhibitors can potentiate the effects of existing anticancer agents.

References

Preliminary Toxicity Assessment of Caii-IN-3: A Data Gap Analysis

Researchers, scientists, and drug development professionals are advised that a comprehensive search of publicly available scientific literature and toxicology databases has yielded no specific information on a compound designated "Caii-IN-3." Consequently, a preliminary toxicity assessment, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, cannot be provided at this time.

The absence of data suggests that "this compound" may be an internal development code for a novel therapeutic agent that has not yet been disclosed in peer-reviewed publications or presented at scientific conferences. Alternatively, it is possible that this designation is incorrect or refers to a compound that is not yet in the public domain.

While a direct assessment of this compound is not feasible, this guide will provide a framework for the preliminary toxicity assessment of a hypothetical Carbonic Anhydrase II (CAII) inhibitor, a class of molecules to which "this compound" might belong based on the nomenclature. This framework will outline the typical in vitro and in vivo studies conducted, present illustrative data in the required tabular format, detail common experimental protocols, and visualize a relevant signaling pathway and experimental workflow using the requested Graphviz DOT language.

I. Framework for In Vitro Toxicity Assessment

A crucial first step in preclinical safety evaluation involves a battery of in vitro assays to assess the cytotoxic potential of a new chemical entity. These assays provide early indications of potential liabilities and help in the selection of candidates for further development.

Table 1: Illustrative In Vitro Cytotoxicity Data for a Hypothetical CAII Inhibitor

| Assay Type | Cell Line | Endpoint | IC50 (µM) |

| Cell Viability | HEK293 | ATP Content | > 100 |

| Cell Viability | HepG2 | LDH Release | > 100 |

| hERG Channel | CHO-hERG | Patch Clamp | > 50 |

Experimental Protocol: Cell Viability Assay (ATP Content)

-

Cell Seeding: Human Embryonic Kidney 293 (HEK293) cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: The test compound is serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

-

ATP Measurement: After incubation, the plates are equilibrated to room temperature. 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) is added to each well.

-

Luminescence Reading: The plates are shaken for 2 minutes to induce cell lysis and then incubated for 10 minutes at room temperature to stabilize the luminescent signal. Luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic curve.

II. Framework for In Vivo Toxicity Assessment

Following in vitro screening, promising candidates are advanced to in vivo studies in animal models to evaluate systemic toxicity and establish a preliminary safety profile. These studies are essential for determining a safe starting dose for human clinical trials.

Table 2: Illustrative Acute In Vivo Toxicity Data for a Hypothetical CAII Inhibitor (Rodent Model)

| Species/Strain | Route of Administration | Dose (mg/kg) | Key Findings |

| Sprague-Dawley Rat | Oral (gavage) | 100 | No adverse effects observed. |

| Sprague-Dawley Rat | Oral (gavage) | 300 | Mild sedation, resolved within 4 hours. |

| Sprague-Dawley Rat | Oral (gavage) | 1000 | Ataxia, piloerection, and significant sedation. |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Animal Model: The study is conducted in female Sprague-Dawley rats, typically 8-12 weeks of age. Animals are acclimated for at least 5 days before the study begins.

-

Dosing: A single animal is dosed with the test compound at a starting dose (e.g., 300 mg/kg) via oral gavage.

-

Observation: The animal is observed for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal shows signs of severe toxicity or dies, the next animal is dosed at a lower level. This sequential dosing continues until the reversal criteria of the up-and-down procedure are met.

-

Endpoint: The primary endpoint is mortality. Clinical observations, body weight changes, and gross necropsy at the end of the 14-day observation period are also recorded.

-

Data Analysis: The LD50 (median lethal dose) is estimated using the maximum likelihood method.

III. Visualizations

Signaling Pathway: Carbonic Anhydrase II and pH Regulation

Caption: The role of Carbonic Anhydrase II in intracellular pH regulation.

Experimental Workflow: In Vitro hERG Assay

Caption: Workflow for assessing hERG channel inhibition.

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of CAII-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Carbonic Anhydrase II (CAII) is a cytosolic isoform that plays a crucial role in various physiological processes, including pH regulation, ion transport, and bone resorption. Dysregulation of CAII activity has been implicated in several diseases, making it an attractive therapeutic target. CAII-IN-3 is a novel investigational inhibitor of human Carbonic Anhydrase II (hCAII). These application notes provide a detailed protocol for determining the inhibitory potency of this compound against hCAII in an in vitro setting.

The described assay is a colorimetric method that monitors the esterase activity of hCAII using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by hCAII produces p-nitrophenolate, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of product formation is proportional to the enzyme activity. By measuring the enzyme activity in the presence of varying concentrations of this compound, the half-maximal inhibitory concentration (IC₅₀) can be determined.

Signaling Pathway

The inhibition of Carbonic Anhydrase II can impact cellular pH and bicarbonate concentrations, which in turn can modulate various downstream signaling pathways. For instance, in osteoclasts, CAII is essential for creating the acidic microenvironment required for bone resorption. Inhibition of CAII can disrupt this process.

Figure 1: Simplified diagram of CAII's role and its inhibition.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant human Carbonic Anhydrase II (hCAII)

-

Inhibitor: this compound

-

Substrate: p-nitrophenyl acetate (pNPA)

-

Buffer: 25 mM Tris-HCl, pH 7.5

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Microplate: 96-well, clear, flat-bottom

-

Microplate Reader: Capable of measuring absorbance at 405 nm

Reagent Preparation

-

Assay Buffer: Prepare 25 mM Tris-HCl buffer and adjust the pH to 7.5.

-

hCAII Stock Solution: Reconstitute lyophilized hCAII in the assay buffer to a final concentration of 1 mg/mL. Store at -80°C in aliquots.

-

hCAII Working Solution: On the day of the experiment, dilute the hCAII stock solution in assay buffer to the desired working concentration (e.g., 2 µg/mL). Keep on ice.

-

pNPA Stock Solution: Prepare a 100 mM stock solution of pNPA in DMSO. Store at -20°C, protected from light.

-

pNPA Working Solution: Immediately before use, dilute the pNPA stock solution in assay buffer to the final desired concentration (e.g., 10 mM).

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

This compound Serial Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to generate a range of concentrations for the IC₅₀ determination (e.g., a 10-point, 3-fold dilution series starting from 1 mM).

Experimental Workflow

The following diagram outlines the major steps of the in vitro enzyme inhibition assay.

Caii-IN-3: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of Caii-IN-3, also known as Carboxyamido-triazole (CAI), a potent inhibitor of calcium signal transduction. This document includes a summary of its mechanism of action, quantitative data from preclinical studies, a detailed experimental protocol for an in vivo efficacy study, and a visualization of the key signaling pathway it modulates.

Mechanism of Action

This compound is an orally bioavailable small molecule that inhibits non-voltage-operated calcium channels, thereby blocking calcium influx into the cell. This disruption of calcium homeostasis interferes with several downstream signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and metastasis. Key pathways affected include the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Vascular Endothelial Growth Factor (VEGF) signaling cascades. By inhibiting these pathways, this compound can induce apoptosis and inhibit tumor growth.

Signaling Pathway

Caption: this compound inhibits Ca²⁺ influx, disrupting downstream signaling pathways.

In Vivo Administration and Dosage Summary

The following tables summarize the administration and dosage of this compound (CAI) and its more bioavailable orotate salt, Carboxyamido-triazole Orotate (CTO), in various preclinical in vivo studies.

Table 1: In Vivo Efficacy of this compound (CAI) and Carboxyamido-triazole Orotate (CTO)

| Compound | Animal Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Key Findings |

| CAI | Nude Mice | Small Cell Lung Cancer (NCI-H209 Xenograft) | Gavage | 2 mg/day | Daily | Significantly inhibited xenograft proliferation and reduced microvessel density.[1] |

| CAI | Female Fischer 344 Rats | Bladder Cancer (MNU-induced) | Oral | 100 mg/kg | 3 days/week for 6 weeks | Reduced tumor development; 5 out of 10 animals were tumor-free. Increased apoptosis and decreased proliferation in tumors. |

| CAI | Female Fischer 344 Rats | Bladder Cancer (MNU-induced) | Intravesical | 100 mg/kg | Twice a week for 6 weeks | Reduced tumor development; 3 out of 10 animals were tumor-free. |

| CTO | Nude Mice | Glioblastoma (U251 Xenograft) | Oral (p.o.) | 342 mg/kg & 513 mg/kg | Daily for 14 days | 513 mg/kg monotherapy had a significant inhibitory effect on tumor growth. Combination with temozolomide showed synergistic activity. |

| CTO | Nude Mice | Colon Cancer (HT29 Xenograft) | Oral (p.o.) | 342 mg/kg & 513 mg/kg | Daily for 14 days | Combination with 5-FU was more efficacious than 5-FU alone but showed some toxicity. |

Table 2: Pharmacokinetic Parameters of this compound (CAI) and Carboxyamido-triazole Orotate (CTO) in Rats

Note: Comprehensive pharmacokinetic data for mice is limited. The following data from a comparative study in rats can be used as a reference for preclinical study design.

| Compound (Oral Administration) | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng-hr/mL) | Half-life (hr) | Oral Bioavailability (%) |

| CAI | 100 mg/kg | 2,897 ± 345 | 14.5 ± 1.5 | 84,234 ± 9,756 | 14.7 ± 1.5 | 57 |

| CTO | 137 mg/kg (equimolar to 100 mg/kg CAI) | 6,543 ± 456 | 12.0 ± 2.5 | 158,354 ± 10,233 | 14.1 ± 1.2 | 68 |

Experimental Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a typical in vivo efficacy study of this compound (as CTO for improved bioavailability) in a subcutaneous xenograft mouse model.

1. Animal Model and Cell Line

-

Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Line: Human cancer cell line of interest (e.g., U251 glioblastoma, HT29 colon cancer). Cells should be cultured in appropriate media and confirmed to be mycoplasma-free.

2. Tumor Implantation

-

Harvest cultured cancer cells during the logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth.

3. Experimental Workflow

Caption: Workflow for an in vivo efficacy study of this compound.

4. Randomization and Treatment

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

-

Group 1: Vehicle control (e.g., PEG400)

-

Group 2: CTO low dose (e.g., 342 mg/kg)

-

Group 3: CTO high dose (e.g., 513 mg/kg)

-

-

Preparation of CTO: Suspend the required amount of CTO in the vehicle (e.g., 100% PEG 400) to the desired concentration.

-

Administration: Administer the treatment orally (p.o.) via gavage once daily for a specified period (e.g., 14-21 days).

5. Monitoring and Endpoints

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

The primary endpoint is typically the time for the tumors to reach a predetermined size (e.g., 1000 mm³) or tumor growth inhibition at the end of the study.

-

Euthanize the mice at the end of the study or if they show signs of excessive distress or tumor burden.

6. Data Analysis

-

Analyze tumor growth data by comparing the mean tumor volumes of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Plot tumor growth curves and survival curves (if applicable).

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting for signaling pathway components).

Disclaimer: This document is intended for informational purposes only. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Caii-IN-3 solubility and preparation for experimental use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caii-IN-3 is a potent inhibitor of Carbonic Anhydrase II (CA-II), a ubiquitous metalloenzyme that plays a crucial role in a variety of physiological processes, including pH regulation, CO2 transport, and ion exchange. As a member of the thiosemicarbazone class of compounds, this compound offers a valuable tool for investigating the physiological and pathological roles of CA-II. These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for its application in enzyme inhibition and cell-based assays.

Physicochemical Properties and Solubility

This compound is a thiosemicarbazone derivative with a reported IC50 value of 13.4 µM for bovine Carbonic Anhydrase II. Proper handling and solubilization are critical for obtaining accurate and reproducible experimental results.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Can be further diluted in aqueous buffers. |

| Ethanol | Data not readily available | Empirical determination is recommended. |

| Water / Aqueous Buffer | Likely low solubility | It is recommended to first dissolve in DMSO and then dilute in the aqueous buffer of choice. The stability of thiosemicarbazones in aqueous solutions can be pH-dependent. |

Preparation of Stock Solutions

For accurate and reproducible experiments, it is crucial to prepare fresh stock solutions and store them appropriately.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability:

-

Store the 10 mM stock solution in DMSO at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for long-term storage (several months).

-

Thiosemicarbazone derivatives are generally stable in DMSO when stored under these conditions. However, it is recommended to prepare fresh solutions for critical experiments.

-

The stability of this compound in aqueous solutions is not well-documented and may be influenced by pH and buffer composition. It is advisable to prepare fresh dilutions in aqueous buffers immediately before use.

Experimental Protocols

Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against Carbonic Anhydrase II using p-nitrophenyl acetate (p-NPA) as a substrate.

Protocol 2: In Vitro Inhibition of Carbonic Anhydrase II

Materials:

-

Purified Carbonic Anhydrase II (bovine or human)

-

This compound stock solution (10 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Substrate: p-nitrophenyl acetate (p-NPA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of Carbonic Anhydrase II (e.g., 0.1 mg/mL) in Assay Buffer.

-

Prepare a fresh solution of p-NPA (e.g., 10 mM) in acetonitrile or DMSO.

-

Prepare serial dilutions of this compound from the 10 mM stock solution in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add 140 µL of Assay Buffer, 20 µL of the this compound dilution, and 20 µL of the CA-II enzyme solution.

-

Control wells (no inhibitor): Add 140 µL of Assay Buffer, 20 µL of Assay Buffer (with the same final DMSO concentration as the test wells), and 20 µL of the CA-II enzyme solution.

-

Blank wells (no enzyme): Add 160 µL of Assay Buffer and 20 µL of the p-NPA substrate solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells except the blank wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Cell-Based Assay for CA-II Inhibition

This protocol provides a general framework for assessing the effect of this compound on intracellular CA-II activity, which can be inferred by measuring changes in intracellular pH (pHi).

Protocol 3: Assessment of Intracellular CA-II Activity

Materials:

-

A suitable cell line expressing Carbonic Anhydrase II.

-

This compound stock solution (10 mM in DMSO).

-

Cell culture medium.

-

pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Fluorescence microscope or plate reader.

Procedure:

-

Cell Culture: Seed the cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.

-

Dye Loading:

-

Wash the cells with HBSS.

-

Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) according to the manufacturer's instructions.

-

-

Inhibitor Treatment:

-

Wash the cells to remove excess dye.

-

Incubate the cells with various concentrations of this compound (prepared by diluting the stock solution in cell culture medium or HBSS) for a predetermined time. Include a vehicle control (DMSO).

-

-

Induction of pH Change: Induce a change in intracellular pH. This can be achieved by various methods, such as an ammonium chloride (NH4Cl) prepulse technique.

-

Measurement: Monitor the changes in fluorescence intensity over time using a fluorescence microscope or plate reader. The ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like BCECF) is used to determine the intracellular pH.

-

Data Analysis: Analyze the rate of pHi recovery following the induced pH change. Inhibition of CA-II by this compound is expected to slow down the rate of pHi regulation.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Catalytic cycle of Carbonic Anhydrase II.

Western blot protocol to verify Caii-IN-3 target engagement

Application Note & Protocol

Topic: Western Blot Protocol to Verify Caii-IN-3 Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for verifying the target engagement of this compound, a putative Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) inhibitor, using Western blotting. The protocol focuses on measuring the autophosphorylation of CaMKII at Threonine 286 (Thr286) as a direct indicator of kinase activity and target engagement in a cellular context.

Introduction

Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a critical role in decoding intracellular calcium signals.[1] Its activity is implicated in numerous physiological processes, including synaptic plasticity, gene expression, and cell cycle regulation.[2][3] Dysregulation of CaMKII is associated with various diseases, making it a significant therapeutic target.[3]

Upon binding of the Ca2+/calmodulin complex, CaMKII undergoes a conformational change leading to its activation and subsequent autophosphorylation at several sites, most notably Threonine 286 (Thr286) in the alpha isoform.[2] This autophosphorylation event is crucial as it renders the kinase constitutively active, even after intracellular calcium levels have returned to baseline. Therefore, the phosphorylation status of Thr286 serves as a reliable marker for CaMKII activation.